molecular formula C23H34O5 B1676542 Mevastatin CAS No. 73573-88-3

Mevastatin

Cat. No. B1676542
CAS RN: 73573-88-3
M. Wt: 390.5 g/mol
InChI Key: AJLFOPYRIVGYMJ-INTXDZFKSA-N
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Description

Mevastatin, also known as compactin or ML-236B, is a hypolipidemic agent that belongs to the statins class . It was isolated from the mold Penicillium citrinum by Akira Endo in the 1970s, and identified as a HMG-CoA reductase inhibitor . Although it was the first statin drug discovered, it was never marketed .


Synthesis Analysis

The biosynthesis of mevastatin primarily occurs via a type 1 PKS pathway . It proceeds in the PKS pathway until it reaches a hexaketide state where it undergoes a Diels-Alder cyclization . After cyclization, it continues via the PKS pathway to a nonaketide, after which it is released and undergoes oxidation and dehydration .


Molecular Structure Analysis

Mevastatin has a molecular formula of C23H34O5 and a molar mass of 390.52 g/mol . It is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase .


Chemical Reactions Analysis

Mevastatin acts to lower hepatic production of cholesterol by competitively inhibiting HMG-CoA reductase, the enzyme that catalyzes the rate-limiting step in the cholesterol biosynthesis pathway via the mevalonic acid pathway .


Physical And Chemical Properties Analysis

Mevastatin is a small molecule with a weight average of 390.52 .

Scientific Research Applications

1. Mevastatin and Ovarian Theca-Interstitial Cell Proliferation

Mevastatin has been found to inhibit ovarian theca-interstitial cell proliferation and steroidogenesis, which is significant in the context of conditions like Polycystic Ovary Syndrome (PCOS). It was shown to induce a concentration-dependent inhibition of DNA synthesis in theca-interstitial cells and decrease the production of progesterone and testosterone. These findings suggest potential therapeutic applications of statins in treating ovarian mesenchymal hyperplasia and hyperandrogenism characteristic of PCOS (Izquierdo, Foyouzi, Kwintkiewicz, & Duleba, 2004).

2. Mevastatin in Colorectal Carcinoma Treatment

Mevastatin enhances the growth inhibitory effect of butyrate in the colorectal carcinoma cell line Caco-2. It showed a synergistic effect in suppressing cell growth and induced G0/G1 cell cycle arrest and apoptosis. These findings indicate that HMG-CoA reductase inhibitors like mevastatin may enhance antiproliferative effects in colon cancer cells, potentially offering a novel approach in colorectal cancer treatment (Wächtershäuser, Akoglu, & Stein, 2001).

3. Mevastatin and Stroke Damage Reduction

Mevastatin reduces stroke damage and upregulates endothelial nitric oxide synthase in mice. Chronic prophylactic treatment with mevastatin resulted in neuroprotection after middle cerebral artery occlusion. This suggests a potential role for mevastatin in stroke prevention and treatment, independent of its cholesterol-lowering effects (Amin‐Hanjani, Stagliano, Yamada, Huang, Liao, & Moskowitz, 2001).

4. Mevastatin and Neuroblastoma Cell Differentiation

Mevastatin induces degeneration and reduces the viability of cAMP-induced differentiated neuroblastoma cells by inhibiting proteasome activity. This suggests that mevastatin could have neurotoxic or neuroprotective effects, depending on its hydrolysis to an open-ring structure and the level of mevalonic acid (Kumar, Andreatta, Koustas, Cole, Edwards‐Prasad, & Prasad, 2002).

Safety And Hazards

Mevastatin is very toxic if swallowed, irritating to skin, and poses a risk of serious damage to eyes . It is also toxic and poses a danger of serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

properties

IUPAC Name

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O5/c1-4-14(2)23(26)28-20-7-5-6-16-9-8-15(3)19(22(16)20)11-10-18-12-17(24)13-21(25)27-18/h6,8-9,14-15,17-20,22,24H,4-5,7,10-13H2,1-3H3/t14-,15-,17+,18+,19-,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLFOPYRIVGYMJ-INTXDZFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)OC1CCC=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O[C@H]1CCC=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4040684
Record name Mevastatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mevastatin is structurally similar to the HMG, a substituent of the endogenous substrate of HMG-CoA reductase. Mevastatin is a prodrug that is activated in vivo via hydrolysis of the lactone ring. The hydrolyzed lactone ring mimics the tetrahedral intermediate produced by the reductase allowing the agent to bind with 10,000 times greater affinity than its natural substrate. The bicyclic portion of mevastatin binds to the coenzyme A portion of the active site.
Record name Mevastatin
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Product Name

Mevastatin

CAS RN

73573-88-3
Record name Mevastatin
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Record name Mevastatin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mevastatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06693
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Record name Mevastatin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1S,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-7-methyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl(2S)-2-methylbutanoate
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.131.541
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Record name Mevastatin
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Record name MEVASTATIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,810
Citations
ATM Serajuddin, SA Ranadive, EM Mahoney - Journal of pharmaceutical …, 1991 - Elsevier
… nucleus, while lovastatin, mevastatin, and simvastatin differ … forms of pravastatin and mevastatin, they have demonstrated … L cells is <0.1 of that of mevastatin. Therefore, the apparent …
Number of citations: 236 www.sciencedirect.com
SA Glynn, D O'Sullivan, AJ Eustace, M Clynes… - BMC cancer, 2008 - Springer
… drugs, simvastatin, lovastatin, mevastatin and pravastatin would have … The lipophilic statins, simvastatin, lovastatin and mevastatin … Lovastatin, mevastatin and simvastatin increased the …
Number of citations: 133 link.springer.com
S Amin-Hanjani, NE Stagliano, M Yamada, PL Huang… - Stroke, 2001 - Am Heart Assoc
… mevastatin to show that the statins as a general class increase eNOS mRNA and protein levels and protect against stroke damage. We also show that mevastatin … of daily mevastatin …
Number of citations: 422 www.ahajournals.org
A Wächtershäuser, B Akoglu, J Stein - Carcinogenesis, 2001 - academic.oup.com
… effect of mevastatin, … mevastatin combined with butyrate synergistically suppressed growth of Caco-2 cells in a dose- and time-dependent manner. In addition, incubation with mevastatin …
Number of citations: 151 academic.oup.com
RE Duncan, A El-Sohemy, MC Archer - Cancer letters, 2005 - Elsevier
We investigated the regulation of HMG-CoA reductase in MCF-7 human breast cancer cells by genistein, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). All three …
Number of citations: 205 www.sciencedirect.com
CD Fleming, S Bencharit, CC Edwards, JL Hyatt… - Journal of molecular …, 2005 - Elsevier
… -lowering drug mevastatin, the breast cancer drug tamoxifen, the fatty acyl ethyl ester (FAEE) analogue ethyl acetate, and the novel hCE1 inhibitor benzil. We find that mevastatin does …
Number of citations: 145 www.sciencedirect.com
J Kwintkiewicz, N Foyouzi, P Piotrowski… - Fertility and sterility, 2006 - Elsevier
… the effects of mevastatin on ovarian theca–interstitial cells (8). Mevastatin induced a potent … potential mechanisms of action of mevastatin on proliferation of theca–interstitial cells. …
Number of citations: 39 www.sciencedirect.com
D Izquierdo, N Foyouzi, J Kwintkiewicz, AJ Duleba - Fertility and sterility, 2004 - Elsevier
… that mevastatin limits … mevastatin inhibits proliferation of ovarian theca–interstitial cells. Furthermore, because cholesterol is a precursor of ovarian steroids, we proposed that mevastatin …
Number of citations: 98 www.sciencedirect.com
Y Akasaki, S Matsuda, K Nakayama… - Osteoarthritis and …, 2009 - Elsevier
… METHODS: In the presence or absence of mevastatin, rabbit … -articular injections of mevastatin at three different concentrations … RESULTS: Mevastatin inhibited IL-1β stimulation of gene …
Number of citations: 95 www.sciencedirect.com
C Ukomadu, A Dutta - Journal of Biological Chemistry, 2003 - ASBMB
Mevastatin arrested HCT116 colon cancer cells at the G 1 /S … proliferate in the presence of mevastatin. Although p21 was … of HCT116 colon cancer cells by mevastatin, its mode of action …
Number of citations: 113 www.jbc.org

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